REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([OH:14])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:15]Br>C(Cl)Cl>[Br:15][C:13]1[CH:12]=[CH:11][C:10]([OH:14])=[CH:9][C:8]=1[O:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.154 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at ambient temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a crude oil which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol | |
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |